molecular formula C6H8N2O B8060926 4-Oxopiperidine-1-carbonitrile CAS No. 1642156-93-1

4-Oxopiperidine-1-carbonitrile

Cat. No.: B8060926
CAS No.: 1642156-93-1
M. Wt: 124.14 g/mol
InChI Key: DHRPDYFYOQFQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxopiperidine-1-carbonitrile is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at the 4-position and a carbonitrile substituent at the 1-position. Derivatives of this compound, such as 3,5-Bis[(E)-4-methylbenzylidene]-4-oxopiperidine-1-carbonitrile, have been synthesized and evaluated for inhibitory activity against human topoisomerase II, a target in anticancer drug development . The carbonitrile group enhances electrophilicity, facilitating interactions with biological targets, while the oxo group contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name

4-oxopiperidine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-8-3-1-6(9)2-4-8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPDYFYOQFQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306704
Record name 4-Oxo-1-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642156-93-1
Record name 4-Oxo-1-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1642156-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-1-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopiperidine-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives under specific conditions. For example, the reaction of 4-aminopiperidine with cyanogen bromide in the presence of a suitable base can yield this compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopiperidine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile or ketone groups using appropriate reagents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or esters.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

4-Oxopiperidine-1-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-oxopiperidine-1-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Piperidine-Based Derivatives

4-Anilino-1-Boc-piperidine
  • Structural Differences: Replaces the carbonitrile group with a tert-butoxycarbonyl (Boc)-protected anilino substituent.
  • Applications: Serves as a precursor in opioid synthesis (e.g., 4-anilinopiperidine derivatives) .
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
  • Structural Differences: Features a benzyl group at the 1-position and a phenylamino substituent at the 4-position.
  • Applications : Demonstrates versatility in pharmaceutical research due to its dual amine and carbonitrile functionalities, enabling diverse reactivity .

Table 1: Key Piperidine Derivatives

Compound Substituents Key Features Applications
4-Oxopiperidine-1-carbonitrile 4-oxo, 1-carbonitrile Topoisomerase II inhibition Anticancer research
4-Anilino-1-Boc-piperidine 1-Boc, 4-anilino Opioid precursor Forensic/chemical synthesis
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile 1-benzyl, 4-phenylamino, 4-carbonitrile Multi-functional reactivity Drug discovery

Heterocyclic Compounds with Oxo and Carbonitrile Groups

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid
  • Structural Differences : A pyridine ring with oxo and carboxylic acid groups.
  • Applications: Potential in metal coordination or as a building block for bioactive molecules, though lacks the carbonitrile group’s electrophilicity .
5-(Cyclohexylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
  • Structural Differences : Combines oxazole and piperidine sulfonyl groups.
  • Applications : The sulfonyl group enhances solubility and target affinity, while the oxazole ring may improve metabolic stability compared to piperidine derivatives .

Table 2: Heterocyclic Analogs

Compound Core Structure Functional Groups Potential Advantages
This compound Piperidine Oxo, carbonitrile Balanced reactivity for drug design
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid Pyridine Oxo, carboxylic acids Metal chelation
5-(Cyclohexylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile Oxazole + piperidine Sulfonyl, carbonitrile, cyclohexylamino Enhanced solubility and stability

Extended Aromatic Systems

2-[4-[3-[(4-Oxidanylidene-3H-phthalazin-1-yl)methyl]phenyl]carbonylpiperazin-1-yl]pyridine-3-carbonitrile
  • Structural Differences: Incorporates a phthalazinone moiety and piperazine linker.
  • Applications : The extended aromatic system improves binding to biological targets like kinases or receptors, leveraging π-π interactions absent in simpler piperidine derivatives .

Research Findings and Trends

  • Biological Activity: this compound derivatives show promise in anticancer research (e.g., topoisomerase II inhibition), whereas analogs like 4-Anilino-1-Boc-piperidine are prioritized for synthetic utility .
  • Structural Flexibility : Substitutions at the 1- and 4-positions significantly alter applications. Carbonitrile groups favor electrophilic reactivity, while sulfonyl or aromatic groups enhance target specificity .
  • Synthetic Challenges : Piperidine derivatives with bulky substituents (e.g., benzyl groups) require advanced protection-deprotection strategies, increasing synthesis complexity .

Biological Activity

4-Oxopiperidine-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on mechanisms of action, efficacy in different assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carbonitrile group and a ketone functional group. Its chemical structure can be represented as follows:

C6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : It has shown inhibitory properties against human topoisomerase IIα, an enzyme critical for DNA replication and transcription. This inhibition can lead to anti-proliferative effects in cancer cells .
  • Antimicrobial Properties : Preliminary studies indicate that compounds related to this compound exhibit antibacterial activity, making them potential candidates for treating infections .

Biological Assays and Findings

Research has utilized various bioassays to evaluate the efficacy of this compound:

Table 1: Summary of Biological Assays

Assay TypeTarget Cell LinesIC50 (μM)Observations
MTT AssayHCT116 (Colon Cancer)0.56 - 0.70Anti-proliferative effects observed
MTT AssayMCF7 (Breast Cancer)Not specifiedPromising anti-cancer activity noted
Antimicrobial AssayVarious Bacterial StrainsNot specifiedExhibited significant antibacterial properties

Case Studies

A notable study investigated the anti-proliferative effects of piperidine derivatives, including this compound, on several carcinoma cell lines. The results demonstrated that these compounds could inhibit cell growth effectively at sub-micromolar concentrations, indicating their potential as chemotherapeutic agents. The selectivity towards cancer cells over normal cells was particularly emphasized, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents can significantly affect the biological activity of this compound. For instance:

  • N-substituted Variants : The introduction of different alkyl groups at the nitrogen atom has been shown to enhance potency against specific cancer cell lines.
  • Functional Group Variation : Altering the carbonitrile or ketone functionalities can impact both the inhibitory activity against topoisomerase IIα and the overall cytotoxicity profile.

Table 2: Structure-Activity Relationships

Compound VariantModificationActivity Change
Base CompoundNoneStandard Activity
N-Methyl VariantMethyl Group AddedIncreased Potency
Carbonitrile AlteredDifferent SubstituentVariable Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxopiperidine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Oxopiperidine-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.